molecular formula C15H29N3O3 B7915350 4-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

4-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7915350
M. Wt: 299.41 g/mol
InChI Key: JOOZWSRVZSVJQS-NSHDSACASA-N
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Description

4-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate protecting group and a methyl-amino linkage to an (S)-2-aminopropionyl moiety. This compound is structurally characterized by:

  • Piperidine core: A six-membered nitrogen-containing ring.
  • tert-Butyl carbamate: A common protecting group for amines, enhancing stability during synthesis.
  • (S)-2-Amino-propionyl-methyl-amino side chain: A chiral amino acid-derived substituent, which may confer stereospecific interactions in biological systems.

Properties

IUPAC Name

tert-butyl 4-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-11(16)13(19)17(5)10-12-6-8-18(9-7-12)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOZWSRVZSVJQS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. It possesses a piperidine ring and an amino acid derivative, which contribute to its biological activity. This article reviews the compound's biological activity, focusing on its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H27N3O2C_{14}H_{27}N_{3}O_{2} and a molecular weight of 299.42 g/mol. The presence of the tert-butyl ester group enhances its solubility and stability, making it suitable for various applications in drug development.

Property Value
Molecular FormulaC14H27N3O2C_{14}H_{27}N_{3}O_{2}
Molecular Weight299.42 g/mol
Structural FeaturesPiperidine ring, amino acid derivative, tert-butyl ester

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

  • Gamma-Secretase Inhibition : Some studies have shown that related compounds can inhibit gamma-secretase activity, which is relevant in Alzheimer's disease research. This inhibition may help reduce amyloid-beta peptide production, a key factor in Alzheimer's pathology.

Enzyme Modulation

Further interaction studies have focused on understanding how this compound modulates enzyme functions. It is hypothesized that it may affect pathways involving neurotransmitters by altering receptor activity or enzyme function. This modulation could lead to therapeutic effects in conditions related to neurotransmitter imbalances.

In Vitro Studies

In vitro assays have demonstrated the compound's potential against various biological targets:

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains largely unexplored. However, the presence of the tert-butyl ester group is expected to enhance lipophilicity and bioavailability, which are critical for therapeutic efficacy.

Safety Profile

Toxicological assessments are essential for understanding the safety profile of this compound. Current literature does not provide comprehensive toxicity data; hence, further studies are warranted to evaluate its safety in vivo.

Scientific Research Applications

Neuropharmacology

The compound shows potential in neuropharmacological studies due to its interaction with neurotransmitter systems. Research indicates that it may influence mood and cognition by modulating receptor activity or enzyme function. For instance, similar compounds have been shown to inhibit gamma-secretase activity, which is relevant in the context of Alzheimer's disease research.

Drug Development

4-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is synthesized for use in drug development, particularly as a lead compound in designing new therapeutics targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) disorders.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can serve as an enzyme inhibitor, which is crucial for developing treatments for various conditions. For example, it has been investigated for its potential to inhibit proteasome activity, a pathway involved in protein degradation linked to several diseases including cancer .

Data Tables

Case Study 1: Alzheimer's Disease Research

In a study examining the effects of compounds similar to this compound on gamma-secretase inhibition, researchers found that these compounds could significantly reduce amyloid-beta levels in cellular models. This suggests their potential utility in treating Alzheimer's disease by modifying disease progression pathways.

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant-like effects of related piperidine derivatives demonstrated that these compounds could enhance serotonergic activity in animal models. The findings indicate that modifications to the piperidine structure can lead to increased efficacy in mood regulation therapies.

Comparison with Similar Compounds

Research Implications and Challenges

  • Biological Relevance: The (S)-2-aminopropionyl group may mimic natural amino acids, enabling interactions with enzymes or receptors (e.g., kinases, proteases).
  • Limitations : Lack of direct pharmacological data necessitates extrapolation from structural analogs. Positional isomerism and side-chain modifications require empirical validation for activity.

Preparation Methods

Preparation of the Piperidine Core

The synthesis begins with the functionalization of the piperidine ring. Piperidine-4-carboxylic acid tert-butyl ester is alkylated at the 4-position using methylamine and formaldehyde under reductive amination conditions. This step installs the methyl-amino-methyl side chain while preserving the tert-butyl ester group.

Representative Protocol :

  • Dissolve piperidine-4-carboxylic acid tert-butyl ester (1.0 equiv) in methanol.

  • Add methylamine (2.0 equiv) and formaldehyde (1.5 equiv).

  • Stir at 0°C for 1 hour, then add sodium cyanoborohydride (1.2 equiv).

  • Warm to room temperature and stir for 12 hours.

  • Quench with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography.

This method yields 4-(methylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester with >85% purity.

ParameterValue
Coupling AgentHATU (1.2 equiv)
BaseDIPEA (3.0 equiv)
SolventDMF
Temperature0°C to Room Temperature
Reaction Time4–6 hours

After coupling, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The alkylation step in Section 2.1 is highly sensitive to temperature. Reactions conducted below 5°C minimize side products such as over-alkylation or N-methylation. Polar aprotic solvents like DMF enhance coupling efficiency in Section 2.2 by stabilizing the activated intermediate.

Protecting Group Compatibility

The tert-butyl ester remains stable under both reductive amination (Section 2.1) and peptide coupling (Section 2.2) conditions. However, exposure to strong acids during Boc deprotection requires careful control to avoid ester cleavage.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis confirms the successful introduction of the methyl-amino-methyl group (δ 2.25–2.45 ppm, multiplet) and the (S)-2-amino-propionyl moiety (δ 1.35 ppm, doublet for CH₃). The tert-butyl ester resonates as a singlet at δ 1.45 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for the final compound exhibits a molecular ion peak at m/z 325.4 [M+H]+, consistent with the molecular formula C₁₇H₃₁N₃O₃.

Challenges and Troubleshooting

Epimerization During Coupling

The stereochemical integrity of the (S)-2-amino-propionyl group may be compromised under basic conditions. Employing low temperatures (0°C) and minimizing reaction time mitigates epimerization.

Tert-Butyl Ester Cleavage

Although stable under most conditions, prolonged exposure to TFA during Boc deprotection can hydrolyze the tert-butyl ester. Limiting TFA contact time to <1 hour prevents this side reaction.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of protease inhibitors and neuromodulators. Its tert-butyl ester facilitates late-stage diversification via hydrolysis to the free carboxylic acid, enabling further functionalization .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 4-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylate tert-butyl ester?

  • Methodology :

  • Stepwise Boc Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis. This prevents unwanted side reactions and simplifies purification .
  • Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds between the (S)-2-amino-propionyl-methyl-amino moiety and the piperidine scaffold .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final purity can be confirmed via HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm stereochemistry (e.g., (S)-configuration) and identify methylene groups in the piperidine and propionyl moieties .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., expected [M+H]+ ion) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase ratios (methanol/buffer) to optimize retention times .

Q. What are the stability considerations for storing this compound?

  • Methodology :

  • Storage Conditions : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
  • Incompatibility : Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the piperidine ring or Boc group .
  • Stability Monitoring : Conduct periodic TLC or HPLC analyses to detect decomposition products (e.g., free amine formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Experimental Validation : Compare calculated solubility (e.g., ACD/Labs software predictions) with empirical measurements in solvents like DMSO, methanol, or aqueous buffers. Adjust pH to mimic physiological conditions (pH 4.6–7.4) .
  • Co-solvent Systems : For low solubility (<3.5E-5 g/L in water), use co-solvents (e.g., PEG-400) or surfactants (Tween-80) to enhance dissolution while monitoring colloidal stability .

Q. What computational methods support reaction mechanism elucidation for derivatives of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states during amide coupling or tert-butyl deprotection. Software like Gaussian or ORCA can predict activation energies .
  • Reaction Path Search : Use automated algorithms (e.g., AFIR) to explore potential intermediates and optimize reaction conditions (temperature, solvent) .

Q. How can structural modifications improve the compound's bioactivity in medicinal chemistry applications?

  • Methodology :

  • SAR Studies : Synthesize analogs with modified substituents (e.g., fluorination of the piperidine ring or alkylation of the methyl-amino group). Evaluate binding affinity via radiolabeling (e.g., 18F^{18}F) or surface plasmon resonance (SPR) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with the tert-butyl ester) using software like Schrödinger’s Phase .

Q. What experimental designs address challenges in multi-step synthesis of this compound?

  • Methodology :

  • Modular Synthesis : Divide synthesis into discrete steps: (1) Boc protection of piperidine, (2) reductive amination for methyl-amino linkage, (3) peptide coupling for the (S)-2-amino-propionyl group. Monitor each step via LC-MS .
  • Optimization : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature) for critical steps like cyclization or deprotection .

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